LogP Optimization: 2-(Ethylamino) Provides an Intermediate Lipophilicity Profile Compared to Methylamino and Diethylamino Analogs
The partition coefficient (LogP) of 2-(ethylamino)-1,3-thiazole-5-carbaldehyde is 0.99, which positions it between the more hydrophilic methylamino analog (LogP = 0.63) and the more lipophilic diethylamino analog (LogP ≈ 1.80–2.19) [1][2][3]. This intermediate LogP value makes the ethylamino derivative particularly attractive for fragment-based drug discovery and lead optimization, where a balanced LogP (typically 1–3) is sought to achieve optimal oral absorption and cellular permeability while minimizing metabolic liabilities.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.99 |
| Comparator Or Baseline | 2-(Methylamino) analog: LogP = 0.63; 2-(Diethylamino) analog: LogP = 1.80–2.19; 2-Amino analog: LogP = 0.4–1.12 |
| Quantified Difference | ΔLogP = +0.36 vs. methylamino analog; ΔLogP = –0.81 to –1.20 vs. diethylamino analog |
| Conditions | Calculated LogP values from Chem-space and molbase.cn databases |
Why This Matters
Procurement of the ethylamino congener allows medicinal chemists to maintain a LogP within the optimal bioavailability window, unlike the overly hydrophilic methylamino or overly lipophilic diethylamino analogs.
- [1] Chem-space.com. 2-(ethylamino)-1,3-thiazole-5-carbaldehyde. CAS 1374663-84-9. CSSB00015973055. Accessed 2026. View Source
- [2] Chem-space.com. 2-(methylamino)-1,3-thiazole-5-carbaldehyde. CAS 1263210-20-3. CSSB00009874672. Accessed 2026. View Source
- [3] Molbase.cn. 2-(Diethylamino)thiazole-5-carboxaldehyde. CAS 92940-24-4. LogP = 1.80180. Accessed 2026. View Source
